2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide
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Overview
Description
2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core with an ethylthio group and a 4-hydroxychroman-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the 4-hydroxychroman-4-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylthio group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethylthio group using reagents such as sodium ethylthiolate.
Coupling with benzamide: The final step involves the coupling of the 4-hydroxychroman-4-yl moiety with benzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or other electrophiles on the aromatic ring.
Scientific Research Applications
2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the 4-hydroxychroman-4-yl moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxychroman-4-yl derivatives: Compounds with similar chroman structures but different substituents.
Benzamide derivatives: Compounds with variations in the substituents on the benzamide core.
Uniqueness
2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide is unique due to the combination of the ethylthio group and the 4-hydroxychroman-4-yl moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 2-(ethylthio)-N-((4-hydroxychroman-4-yl)methyl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the 4-hydroxychroman-4-yl moiety : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the ethylthio group : This is done by substituting a suitable leaving group (e.g., halide) with an ethylthio group using reagents such as sodium ethylthiolate.
- Coupling with benzamide : The final step involves coupling the 4-hydroxychroman-4-yl moiety with benzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Structural Formula
The structural formula of this compound can be represented as follows:
C16H19NO2S
This indicates a complex arrangement that combines elements of both benzamide and chroman structures, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the 4-hydroxychroman moiety are believed to play critical roles in binding to these targets, modulating their activity, and leading to various biological effects .
Pharmacological Properties
Research indicates that compounds within this structural class may exhibit:
- Antibacterial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria, suggesting potential for antibacterial applications.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating possible antitumor properties .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Reference |
---|---|---|
2-(4-Hydroxyphenoxy)benzamide | Antibacterial, Antitumor | |
Benzamide derivatives | Varies based on substituents | |
4-Hydroxychroman derivatives | Antioxidant properties |
This table highlights the diverse biological activities associated with structurally similar compounds, suggesting that modifications can significantly alter their pharmacological profiles.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of various benzamide derivatives, including those similar to this compound. Results indicated effective inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) demonstrating potent activity .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxicity of related compounds against Vero cells (African green monkey kidney cells). The findings revealed that several derivatives exhibited low toxicity (CC50 > 20 μg/mL), indicating a favorable selectivity index (SI) for further development as therapeutic agents .
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-2-24-17-10-6-3-7-14(17)18(21)20-13-19(22)11-12-23-16-9-5-4-8-15(16)19/h3-10,22H,2,11-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUGREAJYMJXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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